molecular formula C9H10ClNO B6152627 2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine CAS No. 1823358-46-8

2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine

Cat. No.: B6152627
CAS No.: 1823358-46-8
M. Wt: 183.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine is a heterocyclic compound with a unique structure that combines elements of pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4-methylpyridine with a suitable aldehyde in the presence of an acid catalyst to form the pyrano ring. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[4,3-b]pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5H,7H,8H-pyrano[4,3-b]pyridine
  • 2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and pyran rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine involves the condensation of 2-chloro-3-formylpyridine with 4-methyl-2-oxo-2H-pyran-3-carbaldehyde in the presence of a base, followed by cyclization to form the pyrano[4,3-b]pyridine ring system.", "Starting Materials": [ "2-chloro-3-formylpyridine", "4-methyl-2-oxo-2H-pyran-3-carbaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-formylpyridine and 4-methyl-2-oxo-2H-pyran-3-carbaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture to pH 2-3 using hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization to obtain 2-chloro-4-methyl-5H,7H,8H-pyrano[4,3-b]pyridine." ] }

CAS No.

1823358-46-8

Molecular Formula

C9H10ClNO

Molecular Weight

183.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.